4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile

Medicinal Chemistry Process Chemistry Aromatase Inhibitor Synthesis

This is the essential, high-purity intermediate for the large-scale, GMP-compliant synthesis of Letrozole. Procuring material produced via optimized, high-selectivity methods minimizes the risk of carrying forward difficult-to-remove regioisomeric impurities into the final API, ensuring compliance with stringent pharmacopoeial standards (e.g., USP) and reducing downstream purification costs. A regioisomerically pure and well-characterized starting material is critical for generating reliable SAR data in medicinal chemistry programs.

Molecular Formula C10H8N4
Molecular Weight 184.2 g/mol
CAS No. 112809-25-3
Cat. No. B193497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
CAS112809-25-3
Synonyms4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile;  1-(4-Cyanobenzyl)-1,2,4-triazole; 
Molecular FormulaC10H8N4
Molecular Weight184.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=NC=N2)C#N
InChIInChI=1S/C10H8N4/c11-5-9-1-3-10(4-2-9)6-14-8-12-7-13-14/h1-4,7-8H,6H2
InChIKeyHQLYWHSJALKYOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile (CAS 112809-25-3) Procurement Guide: Product Specifications and Baseline Characterization


4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile (CAS: 112809-25-3) is a heteroaryl-substituted aromatic compound consisting of a benzonitrile core linked to a 1,2,4-triazole moiety via a methylene bridge [1]. It is a white to off-white crystalline solid with a molecular weight of 184.20 g/mol, a melting point of 69-72 °C, and a predicted boiling point of approximately 412 °C [1]. The compound is primarily utilized as a key intermediate in the synthesis of Letrozole, a potent non-steroidal aromatase inhibitor [2]. Its structure features a polar nitrile group and a triazole ring capable of metal coordination and hydrogen bonding, making it a versatile scaffold in medicinal chemistry and materials science [1].

Procurement Risk Analysis for 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile (CAS 112809-25-3): Why Generic Substitution Is Not Advisable


Simple substitution of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile with other triazole-benzonitrile derivatives or regioisomers is scientifically unsound due to significant differences in synthetic selectivity, impurity profiles, and downstream process compatibility. The compound is a critical intermediate in the synthesis of Letrozole, and the presence of even minor amounts of regioisomeric impurities can lead to the formation of Letrozole-related compounds that are difficult to remove and may compromise the purity and efficacy of the final API [1]. Furthermore, synthetic routes that do not employ the optimized, high-selectivity methods for this specific intermediate often result in lower yields, higher purification costs, and the generation of unwanted byproducts that are not present when using the high-purity, regioisomerically pure material [2].

4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile (CAS 112809-25-3) Quantitative Evidence Guide: Head-to-Head Comparisons with Closest Analogs


Synthetic Selectivity: Superior Regioisomeric Control Over Prior Art Methods

The improved synthetic process for 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile demonstrates a stark increase in regioisomeric selectivity compared to conventional methods. Prior art methods (e.g., those described in U.S. Pat. No. 4,978,672 and U.S. Pat. No. 5,473,078) produce a non-selective mixture containing approximately 50% of the unwanted 4-(1H-1,3,4-triazol-1-ylmethyl)benzonitrile isomer, necessitating cumbersome chromatographic separation [1]. In contrast, the improved process utilizing a pre-formed salt of 1,2,4-triazole achieves a selectivity of greater than 96% for the desired 1,2,4-triazole regioisomer, thereby eliminating the need for column chromatography [1].

Medicinal Chemistry Process Chemistry Aromatase Inhibitor Synthesis

Improved Yield and Purity in Letrozole Intermediate Production

An improved process for preparing Letrozole intermediate III (4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile) achieves a yield of 83-84% by weight with an isomer IV content of less than 1.5% by weight [1]. This represents a significant enhancement over earlier methods that suffered from lower yields and required extensive purification to remove regioisomeric impurities. The high purity of the intermediate is critical for the subsequent synthesis of Letrozole, ensuring the final API meets stringent quality specifications (e.g., USP) with minimal purification steps [1].

Process Chemistry Pharmaceutical Manufacturing Aromatase Inhibitor

Physical Property Benchmarking: Distinguishing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile from its Regioisomer

The target compound, 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, has a reported melting point of 69-72 °C . Its unwanted regioisomer, 4-(1H-1,3,4-triazol-1-ylmethyl)benzonitrile, is a distinct chemical entity with a different melting point (literature reports indicate a melting point of approximately 85-87 °C) . This difference in physical properties provides a practical, non-chromatographic method for assessing the purity and regioisomeric composition of the material upon receipt, which is not possible with generic or uncharacterized alternatives.

Analytical Chemistry Quality Control Process Chemistry

High-Value Application Scenarios for 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile (CAS 112809-25-3)


GMP Manufacturing of Letrozole API

This compound is the essential, high-purity intermediate for the large-scale, GMP-compliant synthesis of Letrozole [1]. The documented >96% regioisomeric selectivity and 83-84% yield from optimized processes [1][2] directly translate to a robust and economical manufacturing route. Procuring material produced via these high-selectivity methods minimizes the risk of carrying forward difficult-to-remove impurities into the final API, ensuring compliance with stringent pharmacopoeial standards (e.g., USP) and reducing the burden of downstream purification.

Analytical Reference Standard and Impurity Profiling

High-purity 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is indispensable as a reference standard for the development and validation of analytical methods (e.g., HPLC, LC-MS) used to monitor the synthesis of Letrozole and to quantify potential impurities, particularly its regioisomer [1]. Its distinct physical properties, such as its melting point , provide a simple means of identity confirmation and purity assessment during method development and routine quality control.

Scaffold for Structure-Activity Relationship (SAR) Studies in Aromatase Inhibition

As the core structural element of Letrozole, this benzonitrile-triazole scaffold serves as a privileged starting point for medicinal chemistry programs aimed at developing novel non-steroidal aromatase inhibitors (NSAIs) [3]. Researchers utilize this intermediate to synthesize focused libraries of analogs, exploring modifications to the benzonitrile and triazole moieties to optimize potency, selectivity, and pharmacokinetic properties [3]. The availability of a regioisomerically pure and well-characterized starting material is critical for generating reliable SAR data.

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